

# A Head-to-Head Comparison of Lasofoxifene and Raloxifene on Bone Health

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two selective estrogen receptor modulators (SERMs), Lasofoxifene and Raloxifene, focusing on their respective impacts on bone health. The information presented is collated from key clinical trials to support evidence-based evaluation.

## **Executive Summary**

Lasofoxifene and Raloxifene are both utilized in the management of postmenopausal osteoporosis, exerting their effects through estrogen receptor agonism in bone tissue. This action helps to mitigate bone loss and reduce fracture risk. Clinical evidence suggests that while both drugs are effective, Lasofoxifene may offer greater efficacy in improving bone mineral density in the lumbar spine and in reducing bone turnover markers when compared directly with Raloxifene.

#### **Quantitative Data Comparison**

The following tables summarize the comparative effects of Lasofoxifene and Raloxifene on key indicators of bone health: Bone Mineral Density (BMD) and Bone Turnover Markers (BTMs).

#### Table 1: Bone Mineral Density (BMD)



| Paramete<br>r                                         | Lasofoxif<br>ene (0.25<br>mg/day) | Lasofoxif<br>ene (1.0<br>mg/day) | Raloxifen<br>e (60<br>mg/day) | Placebo | Study<br>Duration | Key<br>Findings                                                                                                                 |
|-------------------------------------------------------|-----------------------------------|----------------------------------|-------------------------------|---------|-------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Lumbar<br>Spine BMD<br>(% change<br>from<br>baseline) | +3.6%                             | +3.9%                            | +1.7%                         | -       | 2 years           | Both doses of Lasofoxifen e showed a significantl y greater increase in lumbar spine BMD compared to Raloxifene and placebo.[1] |
| Total Hip<br>BMD (%<br>change<br>from<br>baseline)    | Not<br>specified                  | Not<br>specified                 | Not<br>specified              | -       | 2 years           | Lasofoxifen e and Raloxifene were found to be equally effective in increasing total hip BMD.[1][2]                              |



|             |                          |             |         | Both drugs   |
|-------------|--------------------------|-------------|---------|--------------|
|             |                          |             |         | significantl |
| Vertebral   | 31% (0.25                |             | 3 years | y reduce     |
| Fracture    | mg/day),                 |             |         | the risk of  |
| Risk        |                          | 30-50% -    |         | vertebral    |
|             | 42% (0.5<br>mg/day)      |             |         | fractures    |
| Reduction   |                          |             |         | compared     |
|             |                          |             |         | to placebo.  |
|             |                          |             |         | [2][3]       |
|             | 22% (0.5<br>-<br>mg/day) |             |         | The higher   |
|             |                          |             |         | dose of      |
|             |                          |             | 2 veers | Lasofoxifen  |
| Nonvertebr  |                          |             |         | е            |
| al Fracture |                          | Not         |         | significantl |
| Risk        |                          | significant | 3 years | y reduced    |
| Reduction   |                          |             |         | nonvertebr   |
|             |                          |             |         | al           |
|             |                          |             |         | fractures.   |
|             |                          |             |         | [2]          |

**Table 2: Bone Turnover Markers (BTMs)** 



| Marker                                                                      | Lasofoxifen<br>e         | Raloxifene               | Placebo | Study<br>Duration | Key<br>Findings                                                                                                                        |
|-----------------------------------------------------------------------------|--------------------------|--------------------------|---------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| General Bone<br>Turnover<br>Markers                                         | Significant<br>reduction | Significant<br>reduction | -       | 2 years           | Both drugs reduced bone turnover markers, with the effects of Lasofoxifene generally being greater than those of Raloxifene.[1] [2][4] |
| Plasma C-<br>telopeptides<br>of type I<br>collagen<br>(CTx)                 | -                        | 31% reduction            | -       | 12 weeks          | Raloxifene significantly reduces this bone resorption marker.[5]                                                                       |
| Urine cross-<br>linked N-<br>telopeptides<br>of type I<br>collagen<br>(NTx) | -                        | 35%<br>reduction         | -       | 12 weeks          | Raloxifene significantly reduces this bone resorption marker.[5]                                                                       |
| Plasma<br>osteocalcin                                                       | -                        | 25%<br>reduction         | -       | 12 weeks          | Raloxifene significantly reduces this bone formation marker.[5]                                                                        |
| Serum bone<br>alkaline<br>phosphatase                                       | -                        | 15% reduction            | -       | 12 weeks          | Raloxifene<br>significantly<br>reduces this<br>bone                                                                                    |



formation marker.[5]

## **Signaling Pathways**

Both Lasofoxifene and Raloxifene are SERMs that bind to estrogen receptors (ER $\alpha$  and ER $\beta$ ). In bone tissue, they act as estrogen agonists. This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the drug-receptor complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This process ultimately leads to a decrease in bone resorption by inhibiting osteoclast activity and promoting osteoblast function, thus favoring bone formation and increased bone density.[6][7][8][9]



Click to download full resolution via product page

Caption: Signaling pathway of Lasofoxifene and Raloxifene in bone cells.

# **Experimental Protocols**







The data presented in this guide are primarily derived from randomized, double-blind, placeboand active-controlled clinical trials in postmenopausal women with osteoporosis or osteopenia.

A representative experimental design is as follows:

- Participants: Postmenopausal women, typically aged 47-75 years, with low bone mineral density (osteopenia or osteoporosis).
- Intervention: Participants are randomized to receive daily oral doses of either Lasofoxifene (e.g., 0.25 mg or 0.5 mg), Raloxifene (e.g., 60 mg), or a placebo.[1] All participants typically receive daily calcium and vitamin D supplementation.[1]
- Primary Endpoints: The primary outcomes measured are the percentage change in bone mineral density (BMD) at the lumbar spine and total hip from baseline over a specified period (e.g., 24 or 36 months).[1]
- Secondary Endpoints: These often include the incidence of new vertebral and nonvertebral fractures, and changes in the levels of biochemical markers of bone turnover.[2]
- Measurements:
  - BMD: Measured at baseline and at regular intervals (e.g., annually) using dual-energy Xray absorptiometry (DXA).
  - Bone Turnover Markers: Serum and urine samples are collected at baseline and various time points to measure markers of bone resorption (e.g., CTx, NTx) and bone formation (e.g., osteocalcin, bone-specific alkaline phosphatase).[5]
- Statistical Analysis: The effects of the treatments are compared using appropriate statistical methods to determine significance.





Click to download full resolution via product page

Caption: A typical experimental workflow for clinical trials comparing Lasofoxifene and Raloxifene.

## **Logical Comparison of Key Drug Characteristics**





#### Click to download full resolution via product page

Caption: Logical comparison of Lasofoxifene and Raloxifene's effects on bone health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Prevention of bone loss in postmenopausal women treated with lasofoxifene compared with raloxifene PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Lasofoxifene in osteoporosis and its place in therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of raloxifene on markers of bone turnover in older women living in long-term care facilities PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]



- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Lasofoxifene and Raloxifene on Bone Health]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15151347#head-to-head-comparison-of-lasofoxifene-and-raloxifene-on-bone-health]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com